

C.I. Reactive Yellow 86: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Reactive yellow 86

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Audience: Researchers, scientists, and chemical development professionals.

Abstract: This document provides an in-depth technical examination of the mechanism of action for **C.I. Reactive Yellow 86** (CAS No. 61951-86-8), a monochloroazo, dichlorotriazine-type reactive dye. It details the covalent fixation reaction with cellulosic fibers, the competing hydrolysis side-reaction, and the key environmental factors influencing reaction kinetics. The guide includes structured data tables, a detailed experimental protocol for determining fixation efficiency, and a visualization of the reaction pathway to offer a comprehensive resource for professionals in the field.

Chemical & Physical Properties

C.I. Reactive Yellow 86 is a single azo anionic dye, notable for its brilliant green-yellow hue.^[1] Its primary application is the dyeing of cellulosic fibers such as cotton and viscose.^[1] The key to its function lies in the dichlorotriazine (DCT) reactive group, which allows it to form a direct, covalent bond with the fiber substrate.^{[2][3]}

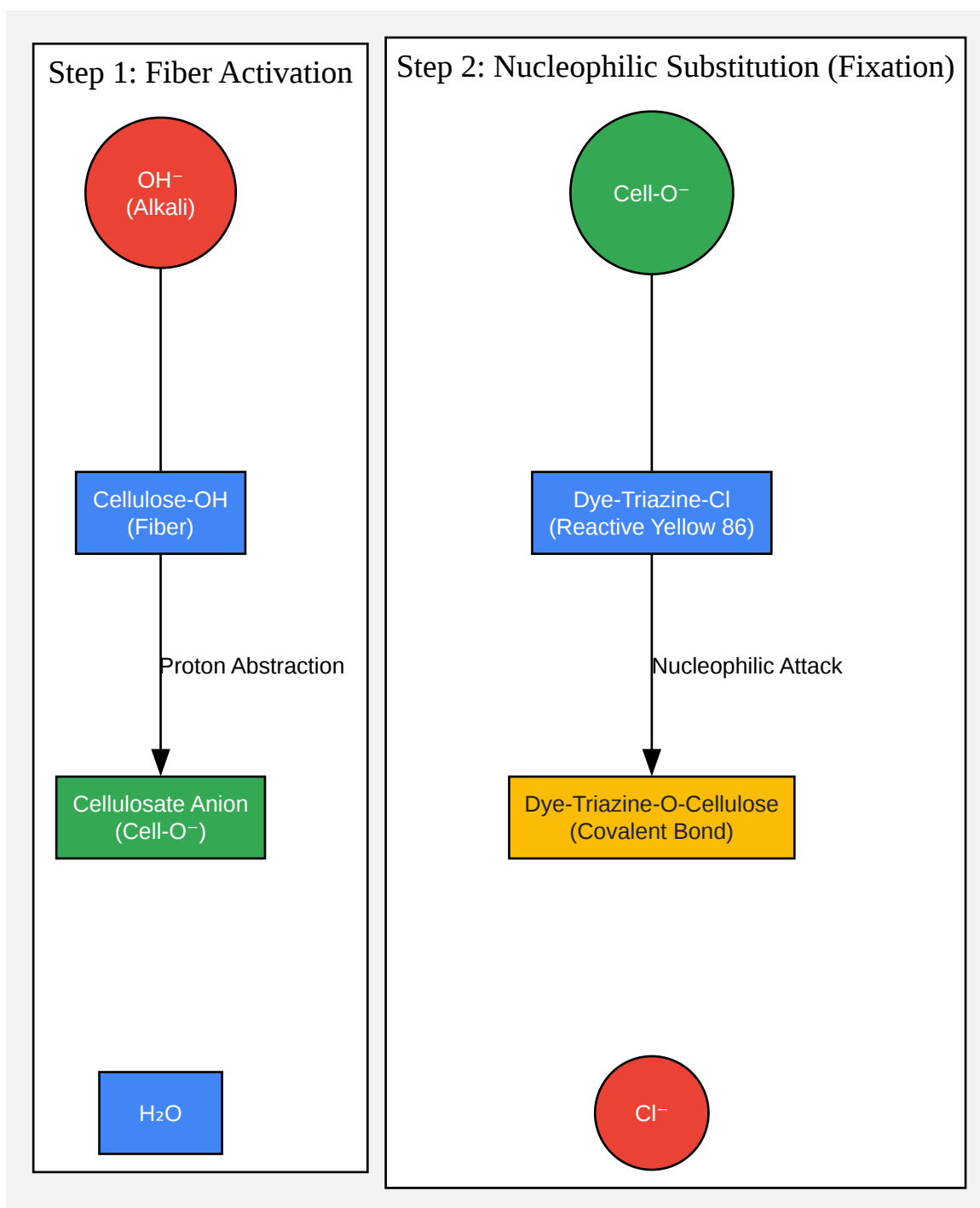
| Property | Value | Reference |
|---------------------|--|-----------|
| C.I. Name | Reactive Yellow 86 | [1] |
| CAS Number | 61951-86-8 | [1][4] |
| Molecular Formula | $C_{18}H_{14}Cl_2N_8Na_2O_9S_2$ | [1][4][5] |
| Molecular Weight | 667.37 g/mol | [1][4] |
| Molecular Structure | Single Azo, Dichlorotriazine | [1][3] |
| Solubility in Water | 30 g/L (at 50°C) | [1] |
| Application | Dyeing of cotton, viscose, and other cellulosic fibers.[1] | |

Core Mechanism of Action: Covalent Fixation

The "mechanism of action" for a reactive dye describes the chemical reaction that permanently affixes the chromophore to the fiber. For **C.I. Reactive Yellow 86** on a cellulosic fiber like cotton, this is a two-step process involving a nucleophilic substitution reaction.[2][6]

Step 1: Activation of Cellulose The process requires an alkaline medium, typically achieved by adding sodium carbonate (Na_2CO_3) or a stronger alkali like sodium hydroxide ($NaOH$).[2][7] The alkali abstracts a proton from a hydroxyl group on the glucose unit of the cellulose polymer, creating a highly nucleophilic cellulosate anion ($Cell-O^-$).[6][8]

Step 2: Nucleophilic Substitution The activated cellulosate anion attacks one of the electron-deficient carbon atoms on the dichlorotriazine ring of the dye molecule. The triazine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of its nitrogen atoms and the two chlorine atoms. This attack displaces one of the chloride ions (a good leaving group), resulting in the formation of a stable, covalent ether bond between the dye molecule and the cellulose fiber.[2][7] This strong bond is responsible for the excellent wash fastness of reactive dyes.[7]



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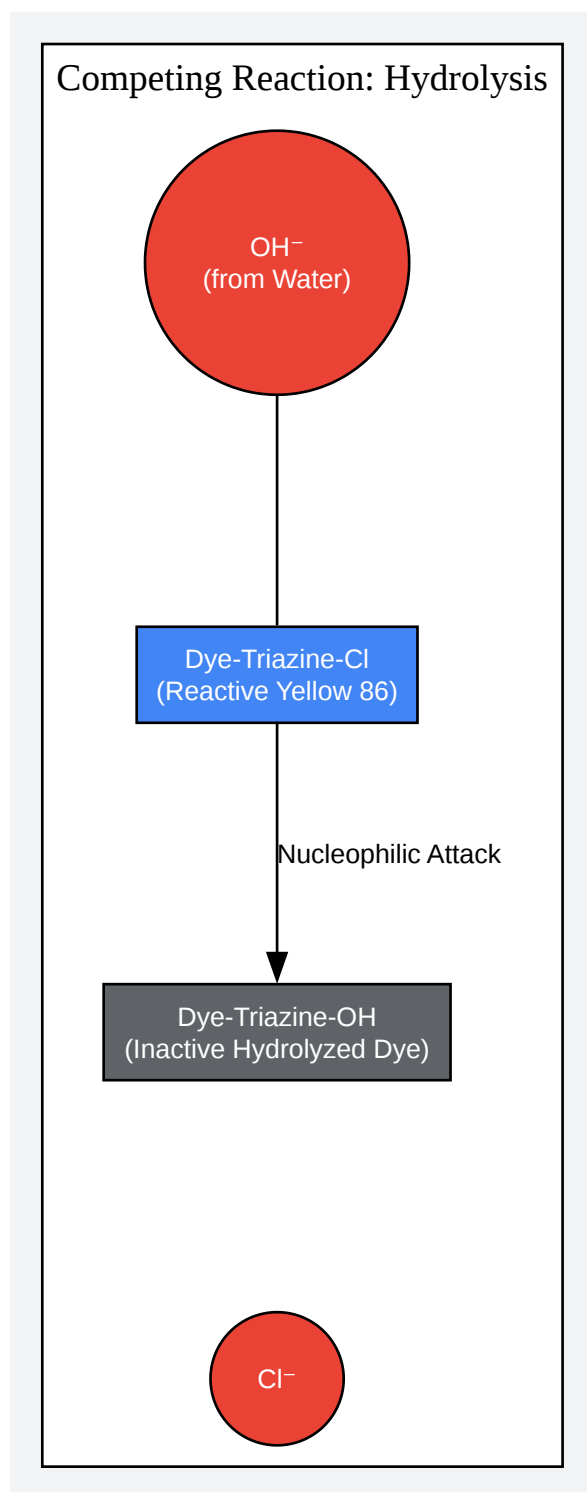
Caption: Covalent fixation of Reactive Yellow 86 on cellulose.

Competing Reaction: Hydrolysis

The primary factor reducing the efficiency of the reactive dyeing process is the competing reaction of hydrolysis.[9] In the alkaline dyebath, the hydroxyl ions (OH^-) from water are also

strong nucleophiles and compete with the cellulosate anions.

When a hydroxyl ion attacks the dichlorotriazine ring instead of the fiber, an identical nucleophilic substitution occurs, but the chlorine atom is replaced by a hydroxyl group (-OH).^[7]^[9] This "hydrolyzed" dye is no longer reactive towards the cellulose fiber as the hydroxyl group is a poor leaving group compared to chloride.^[9] This unfixed, hydrolyzed dye remains in the dyebath and subsequent wash water, contributing to colored effluent and reducing the overall efficiency of the process.^[9]^[10]



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Caption: Competing hydrolysis reaction of Reactive Yellow 86.

Reaction Kinetics and Influencing Factors

The balance between fixation and hydrolysis is critical for dyeing efficiency and is governed by several factors. As a dichlorotriazine dye, Reactive Yellow 86 is considered a "cold brand" dye, meaning it has high reactivity and can be applied at lower temperatures compared to other reactive dye types.

| Factor | Effect on Fixation | Effect on Hydrolysis | Rationale |
|--------------------|--|------------------------------|--|
| Temperature | Rate increases | Rate increases significantly | Both reactions are temperature-dependent, but the rate of hydrolysis often increases more rapidly with temperature than fixation.[9] For high-reactivity dyes, lower temperatures (e.g., 25-40°C) are preferred. |
| pH (Alkali) | Rate increases | Rate increases | Higher pH increases the concentration of both the cellulosate anion (favoring fixation) and the hydroxyl ion (favoring hydrolysis).[9] An optimal pH (typically 10-11 for DCT dyes) is required to maximize the fixation-to-hydrolysis ratio.[7] |
| Electrolyte (Salt) | Increases exhaustion, indirectly aiding fixation | Decreases rate | An electrolyte like sodium chloride or sodium sulfate reduces the electrostatic repulsion between the anionic dye and the negatively charged cotton surface, promoting dye uptake |

(exhaustion) from the bath onto the fiber, making it available for fixation.[8] Higher salt concentration can also reduce the solubility of the dye, further promoting its association with the fiber.[9]

| | | | |
|------|---|---------------------|--|
| Time | Increases with time until reactive sites are consumed | Increases with time | Longer reaction times allow for more complete fixation but also increase the extent of dye hydrolysis in the bath. [9] |
|------|---|---------------------|--|

Experimental Protocol: Determination of Fixation Efficiency

The fixation efficiency (F%) is a critical metric, representing the percentage of the initially applied dye that covalently bonds to the fiber. A common method for its determination is via UV-Visible spectrophotometry.

Objective: To quantify the percentage of **C.I. Reactive Yellow 86** that has been covalently fixed to a cotton substrate.

Materials & Equipment:

- UV-Vis Spectrophotometer
- Cotton fabric swatches (e.g., 5 grams)
- **C.I. Reactive Yellow 86**

- Sodium Chloride (NaCl)
- Sodium Carbonate (Na₂CO₃)
- Standard non-ionic detergent
- Laboratory dyeing apparatus (e.g., shaking water bath)
- Volumetric flasks, pipettes, and beakers

Procedure:

- Calibration Curve:
 - Prepare a stock solution of the dye with a known concentration (e.g., 1 g/L).
 - Create a series of standard dilutions from the stock solution.
 - Measure the absorbance of each standard at the dye's maximum wavelength (λ_{max}).
 - Plot absorbance vs. concentration to create a Beer-Lambert Law calibration curve.
- Dyeing Process:
 - Prepare a dyebath with a known volume (V_0) and an initial dye concentration (C_0), calculated from the weight of dye added.[\[11\]](#) Add a specified amount of NaCl (e.g., 60 g/L).
 - Immerse the cotton swatch in the dyebath and agitate for a set time (e.g., 30 minutes) to allow for dye exhaustion.
 - Add a known amount of Na₂CO₃ (e.g., 20 g/L) to the bath to raise the pH and initiate fixation.
 - Continue the dyeing process at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[\[11\]](#)
- Measurement of Unfixed Dye:

- After dyeing, remove the fabric. The remaining dyebath is the residual liquor. Measure its volume (V_1) and, after appropriate dilution, its concentration (C_1) using the spectrophotometer and calibration curve. This represents the un-exhausted and hydrolyzed dye.
- Thoroughly rinse the dyed fabric in cold water.
- Wash the fabric in a hot solution (e.g., 90°C) containing a non-ionic detergent for 10-15 minutes to remove all unfixed, hydrolyzed dye.[\[11\]](#)
- Collect all rinsing and washing liquors into a volumetric flask. This is the soaping solution. Measure its total volume (V_2) and concentration (C_2).[\[11\]](#)
- Calculation:
 - Exhaustion (E%): The percentage of dye that moved from the bath to the fiber.
 - $E\% = ((C_0V_0 - C_1V_1) / C_0V_0) * 100$
 - Fixation (F%): The percentage of the initial dye that is covalently bonded.
 - $F\% = ((C_0V_0 - C_1V_1 - C_2V_2) / C_0V_0) * 100$ [\[11\]](#)
 - Reactivity (R%): The percentage of the exhausted dye that is fixed.
 - $R\% = (F\% / E\%) * 100$

This protocol allows for a quantitative assessment of the dye's performance under specific application conditions.

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- To cite this document: BenchChem. [C.I. Reactive Yellow 86: A Technical Guide to the Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3183079#c-i-reactive-yellow-86-mechanism-of-action-as-a-reactive-dye]

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